N-(3-butoxypropyl)-1-phenylmethanesulfonamide

Description

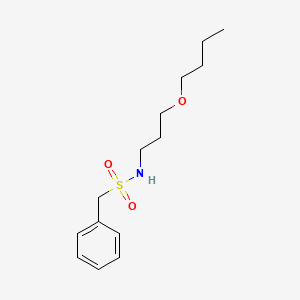

N-(3-butoxypropyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonamide core substituted with a 3-butoxypropyl group.

Properties

IUPAC Name |

N-(3-butoxypropyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-2-3-11-18-12-7-10-15-19(16,17)13-14-8-5-4-6-9-14/h4-6,8-9,15H,2-3,7,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWAOKCEWQFGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCNS(=O)(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-1-phenylmethanesulfonamide typically involves the reaction of 1-phenylmethanesulfonyl chloride with 3-butoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxypropyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The butoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various alkyl or aryl-substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N-(3-butoxypropyl)-1-phenylmethanesulfonamide has shown potential as a therapeutic agent due to its biological activity:

- Antibacterial Properties : The compound is studied for its ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This mechanism leads to bacterial cell death, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : Research indicates that sulfonamides can exhibit anti-inflammatory properties, which may be explored further for treating inflammatory diseases .

Biological Research

The compound's unique structure allows it to serve as a building block in synthesizing more complex organic molecules. Its derivatives are being investigated for various biological activities, including antifungal properties and potential use in cancer therapy .

Material Science

In industrial applications, this compound is utilized as a reagent in chemical processes and the development of new materials. Its properties may enhance the performance of polymers and other materials in various applications.

Case Study 1: Antibacterial Activity

A study conducted on various sulfonamides, including this compound, revealed significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated an inhibition zone comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Material Development

In a recent application within material science, researchers incorporated this compound into polymer matrices. The resulting materials exhibited improved thermal stability and mechanical properties, indicating its usefulness in enhancing material performance for industrial applications.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for the growth and replication of bacteria, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(3-butoxypropyl)-1-phenylmethanesulfonamide with analogous compounds from literature:

*Calculated based on structural formula.

Biological Activity

N-(3-butoxypropyl)-1-phenylmethanesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical formula and structural features. The sulfonamide group is known for its role in various biological activities, particularly in the inhibition of specific enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO3S |

| Molecular Weight | 273.36 g/mol |

| Solubility | Soluble in DMSO |

| Log P (partition coefficient) | 2.5 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein targets involved in cellular signaling pathways. Sulfonamides are often recognized for their role as inhibitors of carbonic anhydrase and other enzymes, which can lead to various physiological effects.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on certain protein kinases, which are crucial in regulating cell proliferation and survival. For instance, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are implicated in cancer progression and metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the butoxypropyl chain and phenyl ring can significantly influence its potency and selectivity towards different targets. For example, variations in the alkyl chain length or branching can enhance binding affinity to target proteins.

Case Study 1: Anticancer Activity

In a preclinical study, this compound was evaluated for its anticancer properties against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.